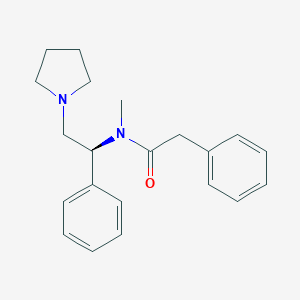

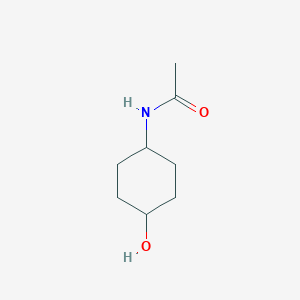

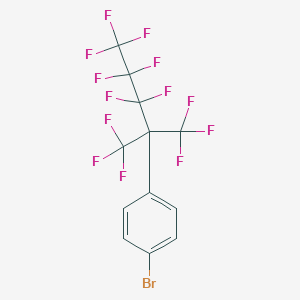

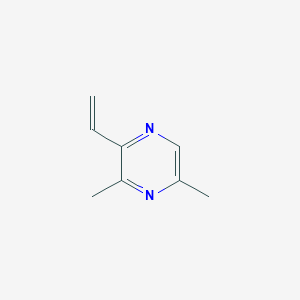

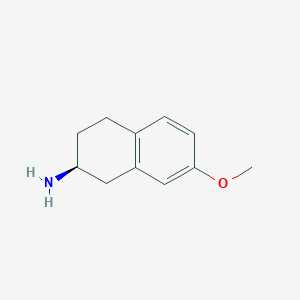

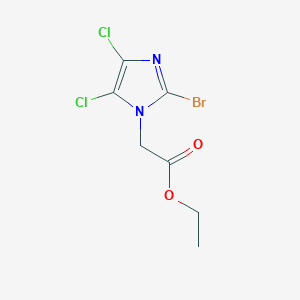

![molecular formula C17H21BrClNO5 B125827 N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide CAS No. 951238-23-6](/img/structure/B125827.png)

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds . Another synthesis method includes the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . Additionally, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide is achieved through the reaction of 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by reaction with sulfuryl chloride .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic and crystallographic techniques. X-ray crystallography confirms the structure of silylated derivatives . The structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide is determined by X-ray crystallography, revealing intramolecular hydrogen bonding and intermolecular interactions . Similarly, the conformation of the N-H bond in 2-Chloro-N-(2,4-dimethylphenyl)acetamide is determined to be syn to the ortho methyl group .

Chemical Reactions Analysis

The chemical reactions of acetamide derivatives include hydrolysis to form silanols and transsilylation to produce silylated derivatives . The reactivity of these compounds with alcohols, such as methanol and isopropanol, is also noted, leading to the transformation into silanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide are investigated using UV-vis spectrophotometry, showing solvatochromic effects in different solvents . The crystal structures of the compounds also suggest possibilities for photochemical reactions, although some may be photochemically inert due to their conformation .

Applications De Recherche Scientifique

Synthesis and Characterization

- Research on related compounds involves innovative synthetic strategies and characterization techniques. For example, studies have focused on the synthesis of cyclic peroxides from alkenes and active methylene compounds using manganese-mediated processes, showcasing methods that could potentially be applied to or adapted for synthesizing and manipulating the structure of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide (Qian et al., 1992); (Nishino et al., 1991).

Chemical Reactions and Mechanisms

- Studies have detailed the formation of 1,2-dioxanes through reactions involving manganese(III) or manganese(II) acetate, providing insights into reaction mechanisms and conditions that could be relevant for the synthesis or modification of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide (H. Nishino et al., 1991).

Potential Applications

- Related research includes the development of novel compounds with potential applications in areas such as photovoltaic efficiency modeling, highlighting the interdisciplinary nature of research involving complex acetamide derivatives and their potential utility in advanced material sciences and energy research (Mary et al., 2020).

Advanced Material Science

- Another study focused on the synthesis and characterization of bioactive benzothiazolinone acetamide analogs, indicating the broad relevance of acetamide derivatives in the synthesis of compounds with desirable electronic properties for applications in material science (Mary et al., 2020).

Propriétés

IUPAC Name |

[2-acetamido-2-(acetyloxymethyl)-4-(4-bromo-2-chlorophenyl)butyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrClNO5/c1-11(21)20-17(9-24-12(2)22,10-25-13(3)23)7-6-14-4-5-15(18)8-16(14)19/h4-5,8H,6-7,9-10H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLOJBSRJXZSJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=C(C=C(C=C1)Br)Cl)(COC(=O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587837 |

Source

|

| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-bromo-2-chlorophenyl)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide | |

CAS RN |

951238-23-6 |

Source

|

| Record name | 2-Acetamido-2-[(acetyloxy)methyl]-4-(4-bromo-2-chlorophenyl)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)

![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)

![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)